molecular formula C11H10BrN B14124673 2-(3-Bromophenyl)-1-methyl-1H-pyrrole

2-(3-Bromophenyl)-1-methyl-1H-pyrrole

Cat. No.: B14124673
M. Wt: 236.11 g/mol
InChI Key: SIXINXSIAXMCBY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a methyl group on the nitrogen atom makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with methylamine and an appropriate pyrrole precursor. One common method is the Paal-Knorr synthesis, where the aldehyde reacts with the amine in the presence of an acid catalyst to form the desired pyrrole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrole hydrides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include substituted pyrroles, pyrrole oxides, and more complex aromatic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromophenyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The bromine atom and the pyrrole ring contribute to its reactivity and ability to form stable complexes with biological molecules. It can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-methyl-1H-pyrrole: Similar structure but with the bromine atom in the para position.

    2-(3-Chlorophenyl)-1-methyl-1H-pyrrole: Similar structure with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-1-ethyl-1H-pyrrole: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the specific positioning of the bromine atom and the methyl group, which influence its chemical reactivity and biological activity. This compound’s specific interactions with molecular targets make it distinct from its analogs and valuable in various research applications.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylpyrrole

InChI

InChI=1S/C11H10BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2-8H,1H3

InChI Key

SIXINXSIAXMCBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=CC=C2)Br

Origin of Product

United States

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